Cas no 1824274-89-6 (4-Bromo-3-fluoro-2-iodobenzaldehyde)

4-Bromo-3-fluoro-2-iodobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-fluoro-2-iodobenzaldehyde
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- インチ: 1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
- InChIKey: ILBZFXWPHIYERZ-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(Br)C(F)=C1I
4-Bromo-3-fluoro-2-iodobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC500624-1g |
4-Bromo-3-fluoro-2-iodobenzaldehyde |
1824274-89-6 | 1g |
£395.00 | 2025-02-21 | ||
1PlusChem | 1P0248YF-5g |
4-Bromo-3-fluoro-2-iodobenzaldehyde |
1824274-89-6 | 5g |
$1773.00 | 2024-06-18 | ||
1PlusChem | 1P0248YF-1g |
4-Bromo-3-fluoro-2-iodobenzaldehyde |
1824274-89-6 | 1g |
$616.00 | 2024-06-18 | ||
abcr | AB598576-1g |
4-Bromo-3-fluoro-2-iodobenzaldehyde; . |
1824274-89-6 | 1g |
€743.10 | 2024-07-19 | ||
Apollo Scientific | PC500624-5g |
4-Bromo-3-fluoro-2-iodobenzaldehyde |
1824274-89-6 | 5g |
£1185.00 | 2025-02-21 |
4-Bromo-3-fluoro-2-iodobenzaldehyde 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
4-Bromo-3-fluoro-2-iodobenzaldehydeに関する追加情報
4-Bromo-3-fluoro-2-iodobenzaldehyde: A Comprehensive Overview
4-Bromo-3-fluoro-2-iodobenzaldehyde, also known by its CAS number 1824274-89-6, is a highly substituted aromatic aldehyde with significant potential in various chemical and pharmaceutical applications. This compound is characterized by the presence of three halogen substituents—bromine, fluorine, and iodine—on the benzene ring, along with an aldehyde group. The unique combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for synthetic chemistry and material science research.
The synthesis of 4-bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step processes, often utilizing electrophilic aromatic substitution reactions. The strategic introduction of halogen atoms at specific positions on the benzene ring is crucial for achieving the desired regioselectivity. Recent advancements in catalytic systems and directing group strategies have significantly improved the efficiency and yield of such syntheses. For instance, the use of palladium-catalyzed coupling reactions has enabled the precise placement of iodine atoms, which are notoriously challenging to introduce due to their large atomic size and low reactivity.
The electronic effects of the substituents in 4-bromo-3-fluoro-2-iodobenzaldehyde play a pivotal role in its reactivity. Bromine, being an electron-withdrawing group, increases the electrophilicity of the aldehyde moiety, making it more susceptible to nucleophilic attacks. Fluorine, on the other hand, exerts a strong electron-withdrawing effect through its electronegativity, further enhancing the reactivity of the aldehyde group. The iodine substituent introduces steric hindrance due to its larger atomic size, which can influence both regioselectivity and reaction kinetics in subsequent transformations.
In terms of applications, 4-bromo-3-fluoro-2-iodobenzaldehyde has garnered attention in drug discovery programs. Its unique structure allows for the exploration of diverse pharmacophores, potentially leading to novel therapeutic agents. Recent studies have highlighted its role as a building block in the synthesis of bioactive compounds targeting various disease states, including cancer and neurodegenerative disorders. For example, researchers have utilized this compound as a precursor for constructing heterocyclic frameworks that exhibit promising anti-proliferative activity against cancer cell lines.
Beyond pharmaceuticals, 4-bromo-3-fluoro-2-iodobenzaldehyde finds utility in materials science. Its ability to undergo directed metallation reactions makes it an attractive candidate for synthesizing advanced materials such as metalloporphyrins and coordination polymers. These materials hold potential applications in catalysis, sensing technologies, and energy storage systems.
The study of 4-bromo-3-fluoro-2-iodobenzaldehyde has also contributed to our understanding of halogen bonding interactions. Recent investigations have demonstrated that this compound can act as a halogen bond donor or acceptor depending on its substitution pattern and reaction conditions. Such insights are valuable for designing supramolecular assemblies and functional materials with tailored properties.
In conclusion, 4-bromo-3-fluoro-2-iodobenzaldehyde, with its CAS number 1824274-896, stands as a versatile platform for chemical innovation across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool in modern synthetic chemistry and materials development.
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